molecular formula C15H11ClN2OS2 B2613738 3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE CAS No. 324538-66-1

3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE

Cat. No.: B2613738
CAS No.: 324538-66-1
M. Wt: 334.84
InChI Key: RVCLBOFDMCWKSI-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzoyl group and a 2-(methylsulfanyl)-1,3-benzothiazole moiety attached via an amide linkage.

Properties

IUPAC Name

3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLBOFDMCWKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.

    Introduction of Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be done by reacting the benzothiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.

    Chlorination: The chlorination of the benzamide moiety is typically carried out using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: Finally, the chlorinated benzamide is coupled with the methylsulfanyl-benzothiazole intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound exhibits significant anticancer properties, which are characteristic of many benzothiazole derivatives. Research indicates that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .

Antimicrobial Properties
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has demonstrated antibacterial and antifungal activities. Benzothiazole derivatives are known for their ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. This property makes them useful in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Mechanism of Action
The mechanism through which this compound exerts its biological effects often involves interaction with various proteins and enzymes. The presence of the methylsulfanyl group may enhance its lipophilicity, facilitating better membrane penetration and interaction with biological targets .

Agricultural Applications

Pesticidal Activity
Research has indicated that compounds containing benzothiazole moieties can act as effective pesticides. Their ability to inhibit specific enzymes in pests can lead to increased mortality rates among target insect populations. This application is particularly relevant in the development of environmentally friendly agricultural practices .

Herbicidal Properties
The compound's structural features may also confer herbicidal activity, making it a candidate for use in weed management strategies. The effectiveness of benzothiazole derivatives as herbicides stems from their ability to interfere with plant growth processes .

Material Science

Polymer Additives
In material science, benzothiazole derivatives are explored as additives in polymers due to their thermal stability and UV absorbing properties. They can enhance the durability and longevity of materials exposed to harsh environmental conditions .

Nanotechnology
Recent advancements have seen the incorporation of benzothiazole derivatives into nanomaterials for drug delivery systems. Their ability to form stable complexes with various drugs allows for targeted delivery, improving therapeutic outcomes while minimizing side effects .

Summary of Biological Activities

Activity Type Description Mechanism/Target
AnticancerInhibits tumor growthInduces apoptosis, inhibits angiogenesis
AntimicrobialEffective against bacteria and fungiDisrupts cell membranes or inhibits enzymes
PesticidalTargets specific insect enzymesIncreases mortality in pest populations
HerbicidalInterferes with plant growthDisrupts physiological processes
Polymer AdditiveEnhances material propertiesImproves thermal stability and UV resistance

Case Studies

Several studies have investigated the applications of benzothiazole derivatives similar to this compound:

  • Anticancer Study: A study published in Organic & Biomolecular Chemistry highlighted the anticancer potential of benzothiazole derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines .
  • Antimicrobial Research: Another study focused on the synthesis of novel benzothiazole compounds that showed promising antibacterial activity against resistant strains of Staphylococcus aureus.
  • Agricultural Application: Research conducted on herbicidal properties indicated that certain benzothiazole derivatives could effectively control weed populations without harming crops .

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide Benzamide 3-Cl, 2-(methylsulfanyl)benzothiazole ~326.8 (calculated) Potential metal coordination via S atoms
3-Chloro-N-(diethylcarbamothioyl)benzamide Benzamide 3-Cl, diethylcarbamothioyl (S=C-NEt₂) 285.8 Forms square planar Ni(II) complexes
I02 ligand Benzamide Oxadiazole, 4-fluorophenyl, methylsulfonamide 534.6 Protein interaction (PDB ligand)
Key Observations:

Substituent Impact on Coordination Chemistry: The diethylcarbamothioyl group in the nickel complex from enables coordination via sulfur and oxygen atoms, forming a distorted square planar geometry around Ni(II) .

Electronic and Steric Effects :

  • The chloro substituent at the benzamide’s 3-position is common across all compounds, likely influencing electronic distribution and intermolecular interactions.
  • The benzothiazole ring in the target compound may enhance rigidity and π-stacking capability compared to the oxadiazole ring in the I02 ligand .

Crystallographic and Structural Data

While crystal data for the target compound are unavailable, provides detailed metrics for a nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide:

  • Space group: P2₁/c (monoclinic)
  • Unit cell parameters : a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.231°
  • Coordination geometry : Distorted square planar around Ni(II) .

This underscores the utility of crystallographic tools like SHELX () in resolving such structures . The target compound’s benzothiazole moiety may adopt a similar planar conformation, but empirical validation is needed.

Future Research Directions

Crystallographic Studies : Resolve the target compound’s structure using SHELX-based methodologies to compare coordination preferences with ’s Ni(II) complex.

Spectroscopic Analysis : Investigate metal-binding behavior via FT-IR or NMR, as done for diethylcarbamothioyl derivatives .

Biological Screening : Evaluate the benzothiazole moiety’s impact on bioactivity relative to oxadiazole or sulfonamide-containing analogs .

Biological Activity

3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Benzothiazole derivatives, including this compound, have been studied for their diverse biological properties, including anticancer, antibacterial, antifungal, and anthelmintic activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H11ClN2S2\text{C}_{13}\text{H}_{11}\text{Cl}\text{N}_{2}\text{S}_{2}

This structure features a benzothiazole moiety with a methylsulfanyl group and a chlorobenzamide substituent.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.24 to 0.92 µM against different tumor cell lines such as MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) . The presence of halogen substitutions, such as chlorine in this compound, often enhances its biological activity by increasing lipophilicity and improving interaction with biological targets.

The anticancer mechanism of benzothiazole derivatives typically involves the induction of apoptosis in cancer cells. For example, studies have indicated that certain benzothiazole compounds can trigger apoptotic pathways in cervical cancer cells, leading to increased early and late apoptotic cell populations upon treatment . This suggests that this compound may similarly engage apoptotic mechanisms.

Antibacterial and Antifungal Activity

Benzothiazole derivatives are also noted for their antibacterial and antifungal properties. Compounds with similar structural features have shown activity against various bacterial strains and fungi. The presence of the methylsulfanyl group may contribute to enhanced antimicrobial efficacy by disrupting microbial membrane integrity or inhibiting essential metabolic pathways .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/Activity LevelReference
AnticancerMDA-MB-231 (Breast Cancer)0.24 - 0.92 µM
AnticancerNCI-H226 (Lung Cancer)Comparable to Doxorubicin
AntibacterialVarious StrainsSignificant activity noted
AntifungalVarious FungiNotable inhibition

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines using the crystal violet assay. The results indicated that compounds with chloro and methylsulfanyl substitutions exhibited superior antiproliferative activity compared to their unsubstituted counterparts .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of benzothiazole derivatives revealed that the introduction of electron-withdrawing groups significantly enhances biological activity. The presence of chlorine at specific positions on the aromatic ring was found to be crucial for optimal interaction with cellular targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves chlorination of precursor benzamide derivatives. For analogous compounds, chlorination using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) has been effective . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. Purification via column chromatography with silica gel and ethyl acetate/hexane eluents ensures high yield and purity.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology : Use a combination of:

  • FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond in benzothiazole at ~650 cm⁻¹).
  • NMR (¹H/¹³C) : For aromatic proton environments (e.g., deshielded protons near the benzothiazole ring) and carbon backbone analysis.
  • Elemental Analysis : To validate empirical formula consistency .
  • Mass Spectrometry (ESI-MS) : For molecular ion peak verification.

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). A purity ≥95% is typically required for biological assays. Residual solvents (e.g., DMF, THF) should comply with ICH Q3C guidelines (<500 ppm) .

Q. What coordination chemistry has been reported for structurally similar benzamide ligands?

  • Methodology : Analogous benzamide ligands form square-planar complexes with Ni(II) or Cu(II) ions via S and O donor atoms. Synthesis involves refluxing the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol, followed by crystallization. X-ray diffraction confirms geometry .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during X-ray structure determination of this compound?

  • Methodology : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement). For disordered regions, apply PART instructions and isotropic displacement parameter constraints. Validate using checkCIF/PLATON to address alerts like "ADDSYM" or "BIVALENT" .

Q. What strategies are effective for synthesizing and characterizing metal complexes of this benzamide derivative?

  • Methodology :

  • Synthesis : React the ligand with metal precursors (e.g., Pd(OAc)₂ for catalytic applications) in a 2:1 molar ratio under inert conditions.
  • Characterization : Use cyclic voltammetry to study redox behavior and DFT calculations (e.g., Gaussian 16) to predict electronic structures. Single-crystal XRD reveals coordination geometry (e.g., distorted square planar vs. tetrahedral) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., NO₂, NH₂) at the chloro or methylsulfanyl positions.
  • Assays : Test against target enzymes (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric parameters.
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test) .

Q. What computational tools are recommended for predicting synthetic pathways or reaction feasibility?

  • Methodology : Leverage databases like Reaxys and PISTACHIO for retrosynthetic analysis. Use DFT (B3LYP/6-31G*) to calculate activation energies for proposed steps. Machine learning platforms (e.g., IBM RXN) prioritize high-probability routes .

Q. How should researchers resolve contradictions between spectroscopic data and elemental analysis results?

  • Methodology : Re-examine sample purity (HPLC) and calibration of instruments. For discrepancies in %C/%H, consider hygroscopicity or solvent retention. Cross-validate with high-resolution mass spectrometry (HRMS) .

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